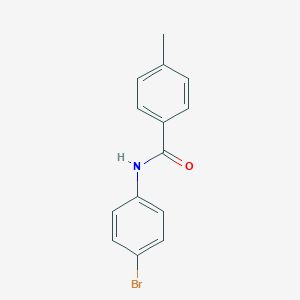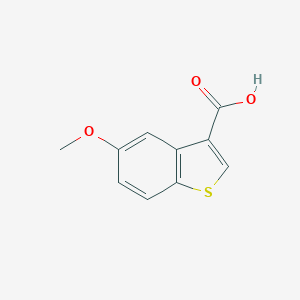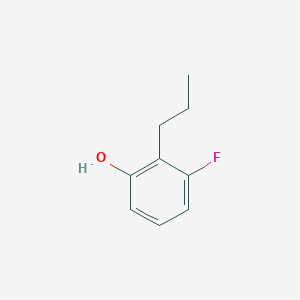
3-Fluoro-2-propylphenol
Descripción general
Descripción
3-Fluoro-2-propylphenol (3F2PP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a phenolic compound that is structurally similar to propofol, a widely used anesthetic drug. However, 3F2PP has several advantages over propofol, such as lower toxicity and a longer duration of action.
Mecanismo De Acción
The exact mechanism of action of 3-Fluoro-2-propylphenol is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability. 3-Fluoro-2-propylphenol is thought to enhance the activity of the GABA receptor, leading to an increase in inhibitory neurotransmission and a decrease in neuronal activity.
Efectos Bioquímicos Y Fisiológicos
3-Fluoro-2-propylphenol has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter that is involved in excitatory signaling. Additionally, it has been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation. 3-Fluoro-2-propylphenol has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-Fluoro-2-propylphenol is its lower toxicity compared to propofol. Additionally, it has a longer duration of action, which may be beneficial in certain applications. However, one of the limitations of 3-Fluoro-2-propylphenol is its limited solubility in water, which may make it difficult to administer in certain formulations.
Direcciones Futuras
There are several future directions for research on 3-Fluoro-2-propylphenol. One area of interest is the potential use of 3-Fluoro-2-propylphenol as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-Fluoro-2-propylphenol and its effects on neurotransmitter systems. Finally, there is potential for the development of new formulations of 3-Fluoro-2-propylphenol that address its solubility limitations and improve its pharmacokinetic properties.
Aplicaciones Científicas De Investigación
3-Fluoro-2-propylphenol has been studied extensively for its potential therapeutic applications. It has been shown to have anesthetic, analgesic, and sedative properties in animal models. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 3-Fluoro-2-propylphenol has also been investigated for its potential use as a radioprotective agent and as an anti-inflammatory agent.
Propiedades
Número CAS |
199287-68-8 |
|---|---|
Nombre del producto |
3-Fluoro-2-propylphenol |
Fórmula molecular |
C9H11FO |
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
3-fluoro-2-propylphenol |
InChI |
InChI=1S/C9H11FO/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,11H,2,4H2,1H3 |
Clave InChI |
LHPYMSGNLSRKME-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC=C1F)O |
SMILES canónico |
CCCC1=C(C=CC=C1F)O |
Sinónimos |
Phenol, 3-fluoro-2-propyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

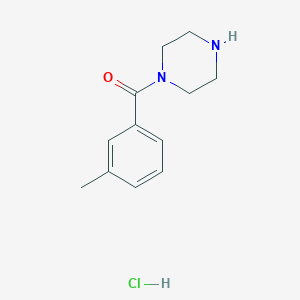
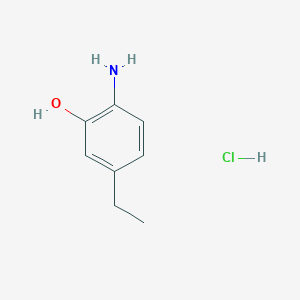
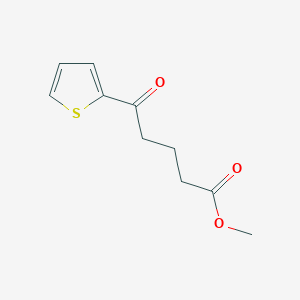
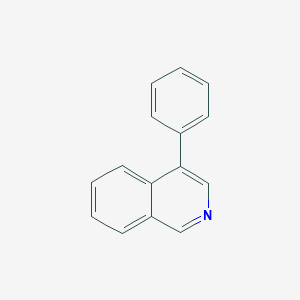
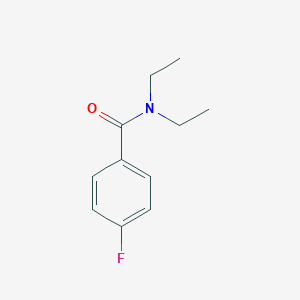
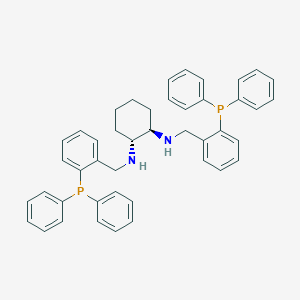
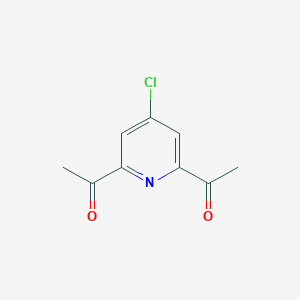
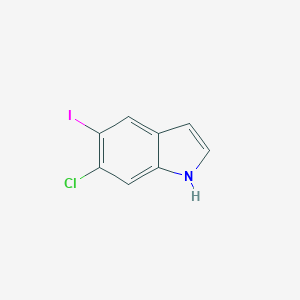
![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)
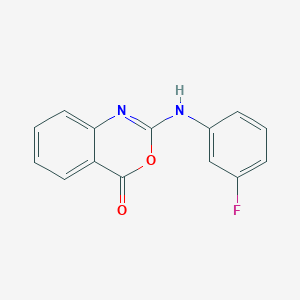
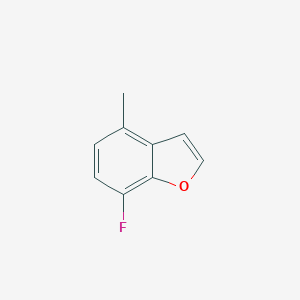
![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)
